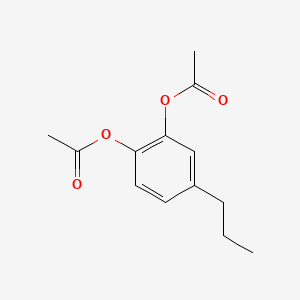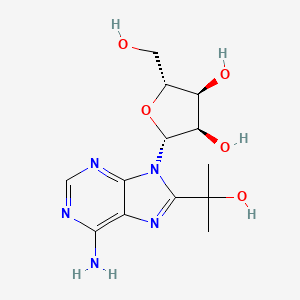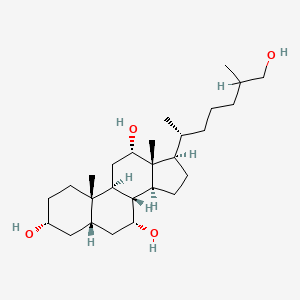
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is an organic compound that combines the structural features of a furoate ester and a chloroethylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE typically involves the esterification of 2-furoic acid with 2-((2-chloroethyl)methylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 2-furoic acid and 2-((2-chloroethyl)methylamino)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly those containing furoate and chloroethylamine moieties.
Biological Studies: Researchers use this compound to study the effects of chloroethylamine derivatives on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other chloroethylamine derivatives, which are known to alkylate DNA and proteins, thereby disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mechlorethamine hydrochloride:
Bis(2-chloroethyl)methylamine hydrochloride: Another chloroethylamine derivative with applications in medicinal chemistry.
Uniqueness
2-(2-CHLOROETHYL-METHYL-AMINO)ETHYL FURAN-2-CARBOXYLATE HYDROCHLORIDE is unique due to the presence of the furoate ester moiety, which imparts distinct chemical and biological properties. The combination of the furoate and chloroethylamine functionalities makes it a versatile intermediate for the synthesis of various bioactive compounds .
Eigenschaften
CAS-Nummer |
61435-43-6 |
|---|---|
Molekularformel |
C10H15Cl2NO3 |
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
2-[2-chloroethyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14ClNO3.ClH/c1-12(5-4-11)6-8-15-10(13)9-3-2-7-14-9;/h2-3,7H,4-6,8H2,1H3;1H |
InChI-Schlüssel |
QDEYHPAPAHLHDS-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
Kanonische SMILES |
CN(CCOC(=O)C1=CC=CO1)CCCl.Cl |
| 61435-43-6 | |
Synonyme |
2-((2-chloroethyl)methylamino)ethyl 2-furoate beta-haloethylamine furoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


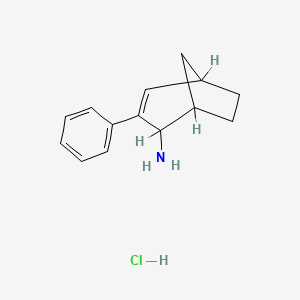
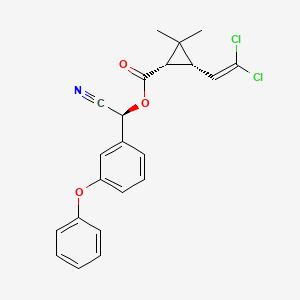

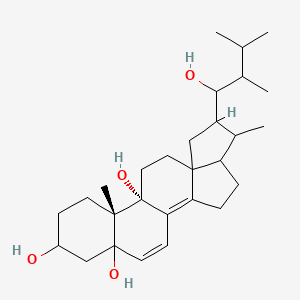
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
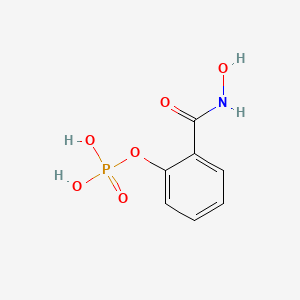
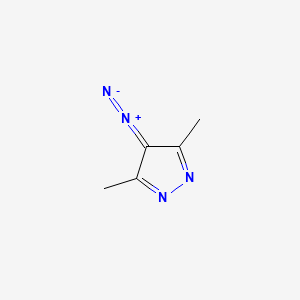
![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)
